1-(4-methoxyphenyl)-N-[(3-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide
Description
Properties
Molecular Formula |
C20H22N2O3 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-N-[(3-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H22N2O3/c1-14-4-3-5-15(10-14)12-21-20(24)16-11-19(23)22(13-16)17-6-8-18(25-2)9-7-17/h3-10,16H,11-13H2,1-2H3,(H,21,24) |
InChI Key |
YWWZPWRKCMGTNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 1-(4-methoxyphenyl)-N-[(3-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide
General Synthetic Strategy
The synthesis of this compound generally involves the following key steps:
- Synthesis of the 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid intermediate , which forms the pyrrolidone ring with the 4-methoxyphenyl substitution at the nitrogen.
- Amide bond formation between the carboxylic acid group of the pyrrolidone intermediate and the (3-methylphenyl)methyl amine or its derivative to yield the target carboxamide.
This approach is consistent with standard amide coupling chemistry using activated carboxylic acid derivatives or coupling reagents.
Detailed Synthetic Route
Step 1: Preparation of 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
- Starting from appropriate precursors such as 4-methoxyaniline and a suitable pyrrolidone precursor, cyclization reactions are performed to form the pyrrolidine ring with the 4-methoxyphenyl substituent at the nitrogen.
- The carboxylic acid function at the 3-position of the pyrrolidine ring is introduced or preserved during this step.
- Typical conditions involve controlled heating and use of solvents such as dioxane or acetic acid under reflux.
Step 2: Amide Coupling with (3-methylphenyl)methyl amine
- The carboxylic acid intermediate is converted into an activated form, either as an acid chloride or via coupling reagents such as N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate (TCFH) combined with N-methylimidazole (NMI).
- The activated intermediate is then reacted with (3-methylphenyl)methyl amine to form the amide bond.
- Reaction yields reported in analogous syntheses range from 33% to 88%, indicating moderate to good efficiency depending on conditions.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclization to pyrrolidine acid | 4-methoxyaniline, pyrrolidone precursor | Reflux | 1,4-dioxane or acetic acid | Not specified | Controlled to avoid side reactions |
| Amide coupling | TCFH, NMI, (3-methylphenyl)methyl amine | Room temp to mild heating | Dichloromethane or DMF | 33–88 | Purity >95% confirmed by HPLC, NMR, HRMS |
Supporting Research Outcomes and Analytical Data
Analytical Techniques
- Chromatography (HPLC) is routinely used to assess purity and monitor reaction progress.
- NMR spectroscopy provides detailed structural confirmation, including the presence of methoxy, methylphenyl, and amide functionalities.
- Mass spectrometry confirms molecular weight and composition.
Research Findings
- The described synthetic methods have been applied successfully to generate a series of analogues for structure-activity relationship (SAR) studies, indicating the robustness of the amide coupling approach.
- Variations in the amine substituent and pyrrolidine ring substituents have been explored to optimize biological activity, demonstrating the versatility of the synthetic route.
- The compound and its analogues show promise in pharmaceutical research, especially as enzyme inhibitors or receptor modulators.
Summary Table of Preparation Methods
Chemical Reactions Analysis
1-(4-methoxyphenyl)-N-[(3-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidants like potassium permanganate and chromium trioxide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential therapeutic effects and interactions with biological targets. In industry, it can be used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-N-[(3-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and context of use. For example, in a biological context, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the pyrrolidine-3-carboxamide scaffold but differ in substituents, leading to variations in physicochemical properties and bioactivity. Below is a detailed analysis:
Structural Analogues
Physicochemical Properties
- Lipophilicity : The target compound’s logP (predicted: ~3.2) is higher than fluorophenyl analogues (logP ~2.8) due to the methoxy group’s electron-donating nature but lower than cyclohexyl derivatives (logP ~3.8) .
- Solubility : The 4-methoxyphenyl group improves aqueous solubility compared to chlorophenyl or bromophenyl variants, which exhibit higher crystallinity and lower solubility .
Q & A
Q. What are the standard synthetic routes for 1-(4-methoxyphenyl)-N-[(3-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step protocols, including:
- Nucleophilic substitution to introduce the 4-methoxyphenyl group.
- Condensation reactions between pyrrolidine intermediates and (3-methylphenyl)methylamine derivatives.
- Cyclization under controlled temperatures (60–80°C) using solvents like dimethylformamide (DMF) or dichloromethane (DCM) .
Key optimizations include solvent selection (polar aprotic solvents enhance yield), stoichiometric ratios (1:1.2 for amine coupling), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- NMR spectroscopy (¹H and ¹³C) confirms substituent positions and detects impurities (<2% by integration).
- High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated for C₂₁H₂₂N₂O₃: 374.1634 g/mol).
- HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% required for biological assays) .
Q. How is the compound’s solubility and stability profile determined for in vitro assays?
- Solubility : Tested in DMSO (primary solvent for stock solutions) and aqueous buffers (PBS at pH 7.4).
- Stability : Monitored via LC-MS over 24–72 hours under physiological conditions (37°C, pH 7.4) to detect degradation products .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across cell lines?
Example: If the compound shows apoptosis in cervical cancer cells (HeLa) but not in breast cancer (MCF-7):
- Mechanistic profiling : Compare expression levels of target proteins (e.g., caspases, Bcl-2) via Western blotting.
- Dose-response studies : Validate EC₅₀ differences (e.g., 10 µM vs. >50 µM) to identify cell line-specific sensitivities .
- Metabolic stability assays : Assess cytochrome P450 interactions to rule out differential metabolite formation .
Q. How is the structure-activity relationship (SAR) explored for optimizing target binding?
- Substituent modifications : Compare analogs with halogenated phenyl groups (e.g., 4-chloro vs. 4-fluoro) to evaluate electronic effects on receptor affinity.
- Pharmacophore modeling : Map hydrogen-bond acceptors (e.g., carbonyl groups) and hydrophobic regions (3-methylphenyl) using Schrödinger Suite or MOE .
- Binding assays : Use surface plasmon resonance (SPR) to quantify KD values for kinase targets (e.g., EGFR, IC₅₀ < 1 µM) .
Q. What experimental designs validate in vivo efficacy while addressing pharmacokinetic limitations?
- Animal models : Administer the compound (10 mg/kg, IP) in xenograft mice to measure tumor volume reduction vs. controls.
- PK/PD studies : Monitor plasma half-life (t₁/₂) and brain penetration (logBB > 0.3) via LC-MS/MS .
- Metabolite identification : Use UPLC-QTOF to detect hepatic metabolites (e.g., O-demethylation products) .
Data Contradiction Analysis
Q. How are conflicting results in enzymatic inhibition assays addressed?
Example: Discrepancies in IC₅₀ values for COX-2 inhibition:
- Assay validation : Ensure consistent enzyme sources (human recombinant vs. cell lysates) and substrate concentrations.
- Control compounds : Compare with celecoxib (known COX-2 inhibitor) to calibrate assay conditions .
- Allosteric effects : Test pre-incubation times (0–30 min) to identify time-dependent inhibition .
Methodological Tables
Q. Table 1: Comparative SAR of Pyrrolidine Carboxamide Derivatives
| Substituent (R₁/R₂) | Target IC₅₀ (µM) | Solubility (µg/mL) | Reference |
|---|---|---|---|
| 4-Methoxyphenyl/3-Methylbenzyl | EGFR: 0.8 ± 0.2 | 12.5 (DMSO) | |
| 4-Chlorophenyl/Cyclohexyl | COX-2: 1.5 ± 0.3 | 8.2 (DMSO) | |
| 3,5-Dichlorophenyl/Pyridinyl | Caspase-3: >50 | 5.1 (DMSO) |
Q. Table 2: Optimized Synthetic Conditions
| Step | Reagents | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Amide coupling | EDC/HOBt, DCM | 25°C | 78 | 92 |
| Cyclization | K₂CO₃, DMF | 80°C | 65 | 88 |
| Purification | Silica gel (EtOAc:Hexane) | - | 85 | 99 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
